TMR-Cadaverine: An In-Depth Technical Guide to its Fluorescence Properties and Applications
TMR-Cadaverine: An In-Depth Technical Guide to its Fluorescence Properties and Applications
This guide provides a comprehensive technical overview of Tetramethylrhodamine-Cadaverine (TMR-Cadaverine), a versatile fluorescent probe with significant applications in biological research and drug development. We will delve into the core fluorescence properties of this molecule, provide detailed protocols for its use, and offer insights grounded in practical laboratory experience.
Introduction: The Power of TMR-Cadaverine in Biological Inquiry
TMR-Cadaverine is a derivative of the bright, orange-fluorescent dye tetramethylrhodamine (TMR), which is widely used for cellular imaging.[1] The key feature of TMR-Cadaverine is the incorporation of a cadaverine linker, a five-carbon diamine.[2][3] This primary amine group serves as a reactive handle for various bioconjugation strategies, most notably as a substrate for transglutaminases.[4][5] This allows for the specific and covalent labeling of proteins and other biomolecules, enabling researchers to visualize, track, and quantify their targets within complex biological systems.
The TMR fluorophore itself is a xanthene dye, structurally related to fluorescein but with key substitutions that shift its spectral properties to longer wavelengths and impart greater photostability and pH insensitivity compared to dyes like fluorescein.[6] These characteristics make TMR-based probes, including TMR-Cadaverine, robust tools for a range of fluorescence microscopy and quantitative assay applications.[3][7]
Core Fluorescence Properties of TMR-Cadaverine
Understanding the spectral characteristics of a fluorophore is paramount for designing and executing successful fluorescence-based experiments. The key fluorescence properties of TMR-Cadaverine are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~552 nm | [5] |
| Emission Maximum (λem) | ~578 nm | [5] |
| Recommended Excitation Source | 532 nm or 546 nm laser lines | [1] |
| Appearance | Red solid | [5] |
| Solubility | Soluble in DMSO and DMF | [7][8] |
Expert Insight: The choice of excitation source is critical for maximizing the fluorescence signal while minimizing phototoxicity and background autofluorescence. The 532 nm laser line is a common and effective choice for exciting TMR-Cadaverine.[1] It is also important to note that while TMR dyes are generally photostable, excessive laser power can still lead to photobleaching. Therefore, it is always advisable to use the lowest laser power necessary to obtain a satisfactory signal-to-noise ratio.
Quantum Yield and Fluorescence Lifetime: A Deeper Dive
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Quantum Yield (Φ): The quantum yield is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. For TMR conjugated to biomolecules, the quantum yield can be influenced by the local environment. However, TMR is known to be a bright fluorophore with a relatively high quantum yield. While an exact value for TMR-cadaverine is not specified, a quantum yield in the range of 0.3-0.5 is a reasonable expectation for TMR conjugates in aqueous environments. It is important to experimentally determine the quantum yield for specific conjugates if high quantitative accuracy is required.
-
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For TMR and its derivatives, the fluorescence lifetime is typically in the range of 2 to 5 nanoseconds (ns).[1] For instance, the free dye in solution has been measured to have a lifetime of approximately 2.4 ns.[1] When conjugated to macromolecules, this lifetime can increase.[1] This property is particularly useful in advanced fluorescence microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
Applications and Experimental Protocols
TMR-Cadaverine's primary utility lies in its ability to be site-specifically incorporated into biomolecules. This is most commonly achieved through enzymatic labeling with transglutaminase or by chemical conjugation to reactive carbonyl groups.
Transglutaminase-Mediated Protein Labeling
Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine residue.[9] Crucially, TGases can also utilize primary amine-containing small molecules, such as TMR-Cadaverine, as substrates, leading to their covalent attachment to specific glutamine residues in a target protein.[4][5] This method is particularly powerful when used with proteins that have been engineered to contain a "Q-tag," a short peptide sequence rich in glutamine residues that are highly susceptible to TGase-mediated labeling.[10]
Caption: Workflow for transglutaminase-mediated protein labeling with TMR-Cadaverine.
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Reagent Preparation:
-
Dissolve the Q-tagged target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of TMR-Cadaverine (e.g., 10 mM in anhydrous DMSO). Store protected from light at -20°C.[8]
-
Reconstitute the transglutaminase enzyme according to the manufacturer's instructions.
-
Prepare a stock solution of CaCl₂ (e.g., 100 mM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Q-tagged protein (to a final concentration of 1-10 µM).
-
TMR-Cadaverine (to a final concentration of 100-500 µM).
-
CaCl₂ (to a final concentration of 5-10 mM).
-
Transglutaminase (to a final concentration of 0.5-2 µM).
-
-
The final reaction volume can be adjusted as needed.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for each specific protein.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 20 mM to sequester the Ca²⁺ ions, which are essential for most transglutaminase activity.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted TMR-Cadaverine and the transglutaminase by methods such as:
-
Gel filtration chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer.
-
Spin columns: Commercially available spin columns can also be used for rapid purification.
-
-
-
Analysis and Characterization:
-
SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel. Visualize the TMR fluorescence by imaging the gel on a fluorescence scanner using the appropriate excitation and emission filters before Coomassie or silver staining to visualize the total protein.
-
Spectrophotometry: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the TMR fluorophore at its absorbance maximum (~552 nm).
-
Fluorescence Microscopy: If the protein is to be used in cellular imaging, it can now be introduced into cells or used to label cellular structures.
-
Trustworthiness through Self-Validation: A crucial negative control for this protocol is to perform the entire procedure without the addition of the transglutaminase enzyme. In the absence of the enzyme, no covalent labeling of the target protein with TMR-Cadaverine should occur. Another important control is to use a mutant version of the target protein where the glutamine residues in the Q-tag have been replaced with a non-reactive amino acid like alanine.
Chemical Conjugation to Aldehydes and Ketones
The primary amine of TMR-Cadaverine can also be used for chemical conjugation to molecules containing aldehyde or ketone groups. This reaction forms a Schiff base, which can then be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.[11][12]
Caption: Reaction scheme for the conjugation of TMR-Cadaverine to an aldehyde.
-
Reaction Setup: Dissolve the aldehyde or ketone-containing molecule and a 1.5 to 5-fold molar excess of TMR-Cadaverine in a suitable buffer (e.g., 100 mM MES or HEPES, pH 6.0-7.0).
-
Schiff Base Formation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Add a fresh solution of sodium cyanoborohydride to a final concentration of 5-10 mM.
-
Incubation: Continue the incubation at room temperature for another 2-4 hours or overnight at 4°C.
-
Purification: Purify the labeled conjugate using appropriate chromatographic techniques to remove excess reagents.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive transglutaminase | Ensure the enzyme is stored correctly and has not expired. Test enzyme activity with a known substrate. |
| Inaccessible Q-tag | The Q-tag on the target protein may be sterically hindered. Consider redesigning the protein construct to place the tag in a more accessible location (e.g., at the N- or C-terminus). | |
| Suboptimal reaction conditions | Optimize the concentrations of all reactants (protein, TMR-Cadaverine, TGase, Ca²⁺), as well as the reaction time and temperature. | |
| High Background Fluorescence | Incomplete removal of unreacted TMR-Cadaverine | Improve the purification step. Use a longer desalting column or perform an additional purification step. |
| Non-specific binding of the probe | Include a blocking step (e.g., with BSA) in your experimental setup, especially for cell-based assays. | |
| Precipitation of the Labeled Protein | Over-labeling of the protein | Reduce the molar excess of TMR-Cadaverine in the labeling reaction. Over-labeling can alter the protein's solubility. |
Conclusion and Future Perspectives
TMR-Cadaverine is a powerful and versatile fluorescent probe that offers a reliable means for labeling biomolecules, particularly through the highly specific transglutaminase-mediated approach. Its bright and photostable fluorescence makes it an excellent choice for a wide range of applications in cell biology, biochemistry, and drug discovery. As our understanding of biological processes becomes more nuanced, the ability to precisely label and track specific proteins in their native environment will continue to be a critical research tool. TMR-Cadaverine, with its robust chemical and photophysical properties, is well-positioned to remain a valuable component of the researcher's molecular toolbox.
References
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Gautier, A., et al. (2008). A frequency Domain Phase/Modulation Technique for Intracellular Multicomponent Fluorescence Analysis: Technical Approach and Pharmacological Applications. ResearchGate. Available from: [Link]
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Strop, P. (2014). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins. Proceedings of the National Academy of Sciences, 111(43), 15362-15367. Available from: [Link]
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Wikipedia. Cadaverine. Available from: [Link]
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Lin, C. W., & Ting, A. Y. (2006). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. Journal of the American Chemical Society, 128(13), 4542-4543. Available from: [Link]
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Rahim, M. K., et al. (2022). Phasor Analysis of Fluorescence Lifetime Enables Quantitative Multiplexed Molecular Imaging of Three Probes. Analytical Chemistry, 94(41), 14185–14194. Available from: [Link]
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Chen, Y., et al. (2018). Development of a high quantum yield dye for tumour imaging. Chemical Communications, 54(84), 11908-11911. Available from: [Link]
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Keeble, A. H., et al. (2018). Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase. PLoS One, 13(5), e0197558. Available from: [Link]
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Keeble, A. H., et al. (2018). (PDF) Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase. ResearchGate. Available from: [Link]
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Sivaraman, A., et al. (2024). Trace level detection of putrescine and cadaverine in food samples using a novel rhodanine-imidazole dyad and evaluation of its biological properties. Journal of Hazardous Materials, 465, 136445. Available from: [Link]
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Carrico, I. S., et al. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Chemical Biology, 3(6), 321-322. Available from: [Link]
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Danos, A., et al. (2019). Simultaneous enhancement of thermally activated delayed fluorescence and photoluminescence quantum yield via homoconjugation. Journal of Materials Chemistry C, 7(29), 8848-8854. Available from: [Link]
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